Methyl 2-fluoro-4-iodo-5-nitrobenzoate
CAS No.:
Cat. No.: VC20315380
Molecular Formula: C8H5FINO4
Molecular Weight: 325.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5FINO4 |
---|---|
Molecular Weight | 325.03 g/mol |
IUPAC Name | methyl 2-fluoro-4-iodo-5-nitrobenzoate |
Standard InChI | InChI=1S/C8H5FINO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 |
Standard InChI Key | GWQQLRMCZNCKLB-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1F)I)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
Molecular Architecture
Methyl 2-fluoro-4-iodo-5-nitrobenzoate belongs to the class of nitroaromatic compounds, featuring a benzoyl group substituted with fluorine at the 2-position, iodine at the 4-position, and a nitro group at the 5-position, all esterified with a methyl group. Its molecular formula is C₉H₅FINO₄, with a molecular weight of 325.03 g/mol . The InChIKey identifier GWQQLRMCZNCKLB-UHFFFAOYSA-N provides a unique descriptor for its 3D conformation .
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS Number | 1807741-24-7 | |
Molecular Formula | C₉H₅FINO₄ | |
Molecular Weight | 325.03 g/mol | |
InChIKey | GWQQLRMCZNCKLB-UHFFFAOYSA-N | |
Purity | 98% |
The iodine atom’s polarizability and the nitro group’s electron-withdrawing effects create a distinct electronic profile, influencing reactivity in substitution and coupling reactions.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for Methyl 2-fluoro-4-iodo-5-nitrobenzoate are documented in the literature, analogous esterification methods for nitroaromatic acids provide plausible routes. A common approach involves acid-catalyzed esterification of the corresponding carboxylic acid. For example, methyl esters of structurally similar compounds, such as methyl 2-fluoro-4-nitrobenzoate, are synthesized via refluxing the acid with methanol and sulfuric acid . Applying this method to 2-fluoro-4-iodo-5-nitrobenzoic acid would likely yield the target compound:
This reaction typically achieves high yields (e.g., 98% for methyl 2-fluoro-4-nitrobenzoate ), though the steric bulk of the iodine substituent may necessitate extended reaction times or modified conditions.
Purification and Characterization
Post-synthesis purification often involves column chromatography or recrystallization. Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity .
Physical and Chemical Properties
Table 2: Comparative Properties of Related Methyl Nitrobenzoates
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|
Methyl 2-fluoro-4-iodo-5-nitrobenzoate | 325.03 | >310 (est.) | 1.6–1.8 (est.) |
Methyl 2-fluoro-5-nitrobenzoate | 199.14 | N/A | N/A |
Methyl 2-fluoro-3-nitrobenzoate | 199.14 | 310.8 | 1.4 |
Reactivity and Stability
The nitro group renders the compound susceptible to reduction reactions, while the iodine atom offers a site for cross-coupling (e.g., Suzuki-Miyaura). Stability under ambient conditions is likely compromised by light or moisture due to the nitro moiety’s sensitivity .
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